molecular formula C17H24BrNO3 B1472133 3-(4-Bromo-3,5-dimethyl-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester CAS No. 1458653-20-7

3-(4-Bromo-3,5-dimethyl-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester

Cat. No. B1472133
M. Wt: 370.3 g/mol
InChI Key: MRSXSOLVVYXSBH-UHFFFAOYSA-N
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Patent
US08633182B2

Procedure details

4-Bromo-3,5-dimethylphenol (3.7 g, 18.16 mmol), 3-hydroxymethylazetidine-1-carboxylic acid tert-butyl ester (commercially available, EP1889836 A1, 3.40 g, 18.16 mmol), di-tert-butylazodicarboxylate (4.6 g, 19.97 mmol) and triphenylphosphine (5.24 g, 19.97 mmol) are suspended in dichloromethane (100 mL) and stirred for 2 hours at room temperature. The solvent is removed under vacuum and the residue suspended in diethyl ether, cooled and the precipitate is filtered off. The solvent is removed under vacuum to give the title compound
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
A1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
4.6 g
Type
reactant
Reaction Step Four
Quantity
5.24 g
Type
reactant
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:7]([CH3:8])=[CH:6][C:5]([OH:9])=[CH:4][C:3]=1[CH3:10].[C:11]([O:15][C:16]([N:18]1[CH2:21][CH:20]([CH2:22]O)[CH2:19]1)=[O:17])([CH3:14])([CH3:13])[CH3:12].CC(OC(/N=N/C(OC(C)(C)C)=O)=O)(C)C.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>ClCCl>[C:11]([O:15][C:16]([N:18]1[CH2:21][CH:20]([CH2:22][O:9][C:5]2[CH:6]=[C:7]([CH3:8])[C:2]([Br:1])=[C:3]([CH3:10])[CH:4]=2)[CH2:19]1)=[O:17])([CH3:14])([CH3:12])[CH3:13]

Inputs

Step One
Name
Quantity
3.7 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1C)O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CC(C1)CO
Step Three
Name
A1
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
4.6 g
Type
reactant
Smiles
CC(C)(C)OC(=O)/N=N/C(=O)OC(C)(C)C
Step Five
Name
Quantity
5.24 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Step Six
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 2 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent is removed under vacuum
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
the precipitate is filtered off
CUSTOM
Type
CUSTOM
Details
The solvent is removed under vacuum

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CC(C1)COC1=CC(=C(C(=C1)C)Br)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.